7-Hydroxy-DL-tryptophan

概要

説明

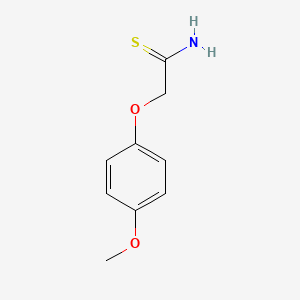

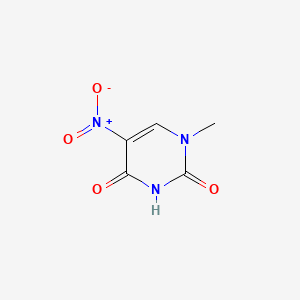

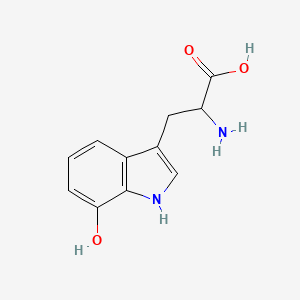

7-Hydroxy-DL-tryptophan is a group of stereoisomers . It is a chemical compound with a mass of 220.084792±0 dalton and a chemical formula of C₁₁H₁₂N₂O₃ . Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, is an essential α-amino acid .

Synthesis Analysis

Tryptophan and its metabolites, including 7-Hydroxy-DL-tryptophan, can be analyzed using liquid chromatography–electrospray ionization tandem mass spectrometry . This method allows for the separation of tryptophan and its 15 metabolites within 15 minutes without derivatization .

Molecular Structure Analysis

The molecular formula of 7-Hydroxy-DL-tryptophan is C11H12N2O3 . Its average mass is 220.225 Da and its monoisotopic mass is 220.084793 Da .

Chemical Reactions Analysis

Tryptophan is metabolized into kynurenine by three endogenous enzymes: tryptophan-2,3-dioxygenase (TDO), indoleamine-2,3-dioxygenase-1 (IDO1), and IDO-2 . This is the first and rate-limiting step of the kynurenine pathway .

Physical And Chemical Properties Analysis

7-Hydroxy-DL-tryptophan has a density of 1.5±0.1 g/cm³ . Its boiling point is 520.6±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.6±3.0 kJ/mol .

科学的研究の応用

Neurotransmitter Synthesis

7-Hydroxy-DL-tryptophan: is a precursor in the biosynthesis of serotonin, a neurotransmitter essential for regulating mood, sleep, and appetite. Its role in the serotonin pathway makes it a compound of interest in neuroscience research, particularly in studies related to depression, anxiety, and other mood disorders .

Melatonin Production

This compound also serves as a precursor in the metabolic pathway leading to the production of melatonin, the hormone responsible for regulating circadian rhythms. Research into melatonin synthesis from 7-Hydroxy-DL-tryptophan can provide insights into sleep disorders and potential treatments .

Antioxidant Properties

7-Hydroxy-DL-tryptophan has been studied for its antioxidant properties. It’s believed to play a role in protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .

Industrial Biomanufacturing

In the field of industrial biomanufacturing, 7-Hydroxy-DL-tryptophan is a valuable intermediate. It’s used in the synthesis of complex biomolecules and can be produced through metabolic engineering and synthetic biology approaches using microorganisms .

Chemical Labeling

The selective labeling of tryptophan residues in proteins, including its derivative 7-Hydroxy-DL-tryptophan, is a technique used in chemical biology. This method aids in studying protein structure, function, and interactions, which is crucial for drug discovery and understanding disease mechanisms .

Agricultural Research

7-Hydroxy-DL-tryptophan is also relevant in agricultural research. As a derivative of tryptophan, it may influence plant growth and development. Studies on its role in plant physiology can lead to advances in crop production and protection strategies .

作用機序

Target of Action

7-Hydroxy-DL-tryptophan (7-HTP) is a derivative of the essential amino acid tryptophan . It primarily targets the serotonin pathway in the brain, which plays a crucial role in mood regulation, sleep, and other neurological functions . The primary targets of 7-HTP are the serotonin receptors in the brain .

Mode of Action

7-HTP is a precursor to serotonin, a neurotransmitter that plays a vital role in mood regulation . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . Once produced, 5-HTP is rapidly converted to serotonin in the brain .

Biochemical Pathways

Tryptophan, the precursor to 7-HTP, is metabolized via three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The serotonin pathway is initiated by tryptophan hydroxylase, which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is then converted to serotonin, which can interact with serotonin receptors to exert various physiological effects .

Pharmacokinetics

The pharmacokinetics of 7-HTP involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 7-HTP is rapidly absorbed and converted to serotonin in the brain . The compound’s bioavailability is influenced by factors such as the presence of food in the stomach and the individual’s metabolic rate .

Result of Action

The primary result of 7-HTP action is an increase in serotonin production in the brain . This can lead to enhanced mood, reduced anxiety, and improved sleep . In addition, 7-HTP has been reported to have a suppressive effect on aggressive behavior .

Action Environment

The action of 7-HTP can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of 7-HTP . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature . It is stable under acidic conditions but can decompose under alkaline conditions .

Safety and Hazards

将来の方向性

Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, plays a key role in multiple disease processes including cancer . Imaging tryptophan uptake and metabolism in vivo can be achieved with tryptophan derivative positron emission tomography (PET) radiotracers . This could be a potential future direction for 7-Hydroxy-DL-tryptophan.

特性

IUPAC Name |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRKJZICBNQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376717 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-DL-tryptophan | |

CAS RN |

52899-02-2 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。